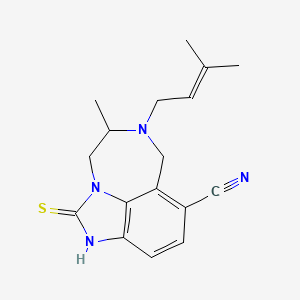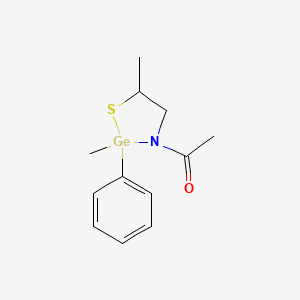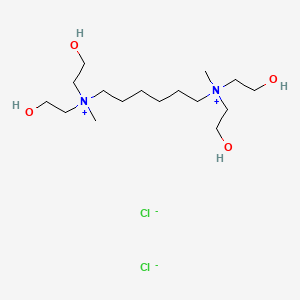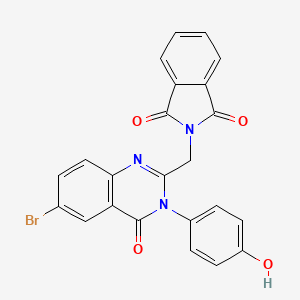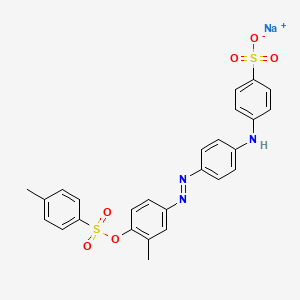![molecular formula C4H7O4P B12697370 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide CAS No. 873-13-2](/img/structure/B12697370.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is a chemical compound with the molecular formula C5H9O5P. It is known for its unique bicyclic structure, which includes a phosphorus atom integrated into a three-oxygen ring system. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent rearrangement or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is unique due to its specific bicyclic structure and the presence of a phosphorus atom within the ring system. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various applications compared to its analogs.
Propiedades
Número CAS |
873-13-2 |
|---|---|
Fórmula molecular |
C4H7O4P |
Peso molecular |
150.07 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C4H7O4P/c5-9-6-1-4(2-7-9)3-8-9/h4H,1-3H2 |
Clave InChI |
MLIYOOYCSWYUQT-UHFFFAOYSA-N |
SMILES canónico |
C1C2COP(=O)(O1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


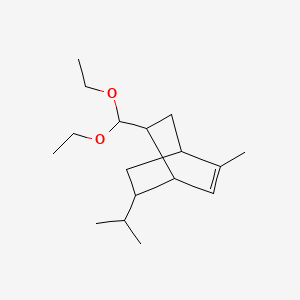
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
